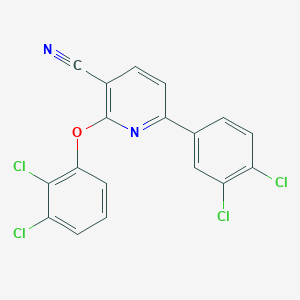
2-(2,3-Dichlorophenoxy)-6-(3,4-dichlorophenyl)pyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,3-Dichlorophenoxy)-6-(3,4-dichlorophenyl)pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C18H8Cl4N2O and its molecular weight is 410.08. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-(2,3-Dichlorophenoxy)-6-(3,4-dichlorophenyl)pyridine-3-carbonitrile, also known as CAS 252059-77-1, is a compound of significant interest due to its biological activity, particularly in the fields of agriculture and pharmacology. This article aims to explore the compound's biological activity, including its mechanisms, effects on various biological systems, and potential applications.
The molecular formula of this compound is C18H8Cl4N2O, with a molar mass of 410.08 g/mol. The structure includes multiple chlorine substituents which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H8Cl4N2O |
| Molar Mass | 410.08 g/mol |
| CAS Number | 252059-77-1 |
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. Research indicates that it may inhibit cell proliferation and induce apoptosis in various cancer cell lines. For instance, compounds with similar structures have shown significant cytotoxicity against melanoma (A375) and lung cancer (H460) cell lines, with IC50 values around 0.25 nM . The mechanism appears to involve the induction of reactive oxygen species (ROS), leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
The biological activity of this compound can be attributed to its interaction with specific protein kinases involved in cell cycle regulation:
- Inhibition of CDK2 : Similar compounds have demonstrated binding interactions with CDK2, crucial for cell cycle progression. This interaction is facilitated by hydrogen bonding with key amino acids in the protein's active site .
- Induction of Apoptosis : The elevation of intracellular ROS levels is linked to apoptosis in cancer cells. This suggests that the compound may act as a pro-oxidant under certain conditions .
Herbicidal Activity
In addition to its anticancer properties, this compound has been studied for its herbicidal activity. It has shown effectiveness against various weed species, particularly those resistant to multiple herbicide classes. The presence of dichlorophenyl groups enhances its efficacy by interfering with plant growth regulation pathways .
Study on Anticancer Effects
A comprehensive study evaluated the effects of several derivatives of pyridine compounds on cancer cells. The findings revealed that:
- Compounds with ortho-substituted chlorine atoms exhibited enhanced antiproliferative activity compared to those without.
- Mechanistic studies indicated that these compounds could significantly suppress migration and induce apoptosis in treated cells .
Herbicide Resistance Research
Another significant area of research focused on the resistance mechanisms in Phalaris minor (littleseed canarygrass). This study highlighted how herbicides like this compound could be affected by resistance traits in weed populations. The findings suggest a need for integrated weed management strategies that consider such resistance mechanisms .
Propriétés
IUPAC Name |
2-(2,3-dichlorophenoxy)-6-(3,4-dichlorophenyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H8Cl4N2O/c19-12-6-4-10(8-14(12)21)15-7-5-11(9-23)18(24-15)25-16-3-1-2-13(20)17(16)22/h1-8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBHHGFYSQJLNFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)OC2=C(C=CC(=N2)C3=CC(=C(C=C3)Cl)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H8Cl4N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














